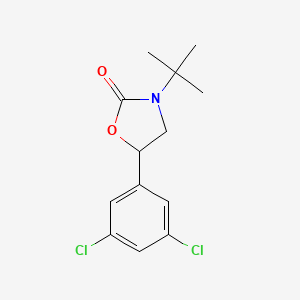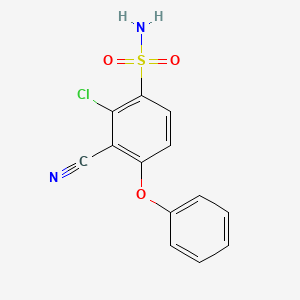
2-Chloro-3-cyano-4-phenoxybenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-cyano-4-phenoxybenzene-1-sulfonamide is an organic compound that belongs to the class of aromatic sulfonamides It is characterized by the presence of a chloro group, a cyano group, and a phenoxy group attached to a benzene ring, along with a sulfonamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-cyano-4-phenoxybenzene-1-sulfonamide typically involves multiple steps. One common method includes the following steps:
Nitration: The starting benzene compound undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group.
Sulfonation: The amino group is sulfonated to form a sulfonamide.
Chlorination: The compound is chlorinated to introduce the chloro group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-cyano-4-phenoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles.
Reduction Reactions: The cyano group can be reduced to an amine.
Oxidation Reactions: The phenoxy group can undergo oxidation to form phenol derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of various substituted benzene derivatives.
Reduction: Formation of amine derivatives.
Oxidation: Formation of phenol derivatives.
Scientific Research Applications
2-Chloro-3-cyano-4-phenoxybenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-3-cyano-4-phenoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid, which is essential for bacterial growth and replication. This makes it a potential antimicrobial agent.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-nitrobenzene-1-sulfonamide: Similar structure but with a nitro group instead of a cyano group.
3-Cyano-4-phenoxybenzene-1-sulfonamide: Lacks the chloro group.
4-Phenoxybenzene-1-sulfonamide: Lacks both the chloro and cyano groups.
Uniqueness
2-Chloro-3-cyano-4-phenoxybenzene-1-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity
Properties
CAS No. |
88344-84-7 |
|---|---|
Molecular Formula |
C13H9ClN2O3S |
Molecular Weight |
308.74 g/mol |
IUPAC Name |
2-chloro-3-cyano-4-phenoxybenzenesulfonamide |
InChI |
InChI=1S/C13H9ClN2O3S/c14-13-10(8-15)11(6-7-12(13)20(16,17)18)19-9-4-2-1-3-5-9/h1-7H,(H2,16,17,18) |
InChI Key |
TYRBXISSQFGWDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C(=C(C=C2)S(=O)(=O)N)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


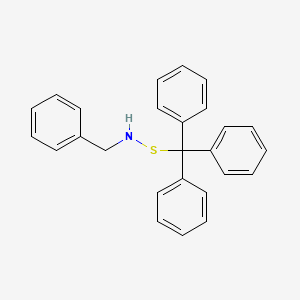

![2-Iodo-2'H,5'H-spiro[fluorene-9,4'-imidazolidine]-2',5'-dione](/img/structure/B14401799.png)
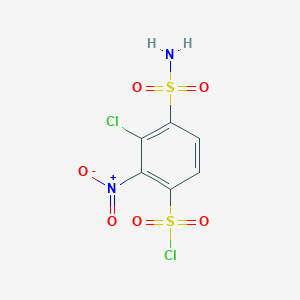

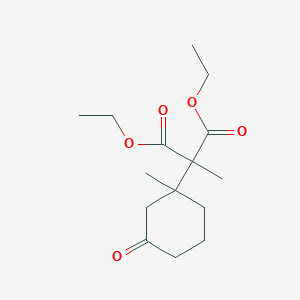
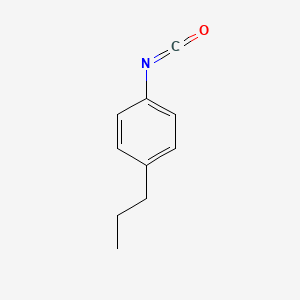
![Trimethyl({1-[3-(trifluoromethyl)phenoxy]but-3-yn-2-yl}oxy)silane](/img/structure/B14401824.png)
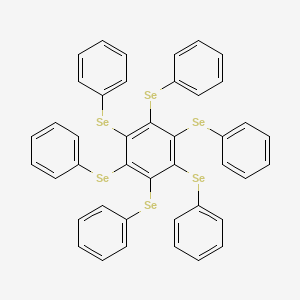
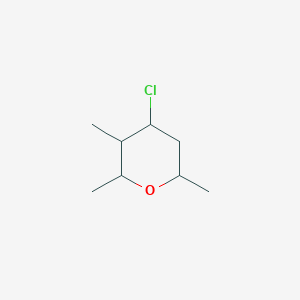
![1-(1-{[Dichloro(fluoro)methyl]sulfanyl}-4-phenyl-1H-pyrrol-3-yl)ethan-1-one](/img/structure/B14401844.png)
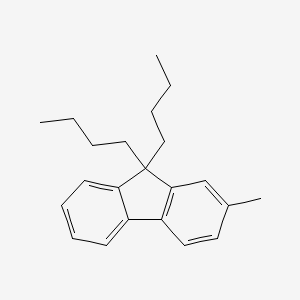
![[2-(Benzyloxy)ethoxy]benzene](/img/structure/B14401851.png)
